molecular formula C7H10N2OS B15272722 (3S)-3-Amino-3-(thiophen-2-YL)propanamide

(3S)-3-Amino-3-(thiophen-2-YL)propanamide

Cat. No.: B15272722
M. Wt: 170.23 g/mol
InChI Key: PVYOZMPPVXMIAC-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(thiophen-2-YL)propanamide is an organic compound featuring an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(thiophen-2-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(thiophen-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(thiophen-2-YL)propanamide can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, compounds containing thiophene rings are often explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, thiophene derivatives are used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action for (3S)-3-Amino-3-(thiophen-2-YL)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The thiophene ring could interact with aromatic residues in the enzyme’s active site, while the amino and amide groups could form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(furan-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    (3S)-3-Amino-3-(pyridin-2-YL)propanamide: Contains a pyridine ring, which can affect its electronic properties and reactivity.

Uniqueness

(3S)-3-Amino-3-(thiophen-2-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and aromatic properties. This can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

(3S)-3-amino-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1

InChI Key

PVYOZMPPVXMIAC-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1)[C@H](CC(=O)N)N

Canonical SMILES

C1=CSC(=C1)C(CC(=O)N)N

Origin of Product

United States

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